2,4-Difluoro-3-phenylaniline
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Overview
Description
2,4-Difluoro-3-phenylaniline is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-phenylaniline typically involves the fluorination of precursor compounds. One common method involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated in the presence of a catalyst to yield 2,4-difluoroaniline . Another method includes the preparation of 2,4-difluoro-3,5-dichlorobenzonitrile, followed by hydrolysis and subsequent oxidation to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using specialized equipment to ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
2,4-Difluoro-3-phenylaniline has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its fluorine atoms contribute to its reactivity and stability, making it a valuable compound in various chemical processes .
Comparison with Similar Compounds
2,4-Difluoroaniline: Shares similar fluorination patterns but lacks the phenyl group.
3,5-Difluoroaniline: Another difluorinated aniline with different substitution patterns.
Fluorinated Quinolines: Compounds with similar fluorination but different core structures.
Uniqueness: 2,4-Difluoro-3-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of fluorine atoms and a phenyl group makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C12H9F2N |
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Molecular Weight |
205.20 g/mol |
IUPAC Name |
2,4-difluoro-3-phenylaniline |
InChI |
InChI=1S/C12H9F2N/c13-9-6-7-10(15)12(14)11(9)8-4-2-1-3-5-8/h1-7H,15H2 |
InChI Key |
DRIFMIFGMJVCEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2F)N)F |
Origin of Product |
United States |
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